molecular formula C17H12Cl3N3O2 B12468192 4-(2-Chloro-5-nitrophenyl)-1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole

4-(2-Chloro-5-nitrophenyl)-1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole

Cat. No.: B12468192
M. Wt: 396.6 g/mol
InChI Key: YLUYPAVFWWGVKL-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-nitrophenyl)-1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-nitrophenyl)-1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the chlorinated phenyl groups and the nitro group. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-nitrophenyl)-1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

4-(2-Chloro-5-nitrophenyl)-1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-nitrophenyl)-1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole
  • 4-(2-Nitrophenyl)-1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole
  • 4-(2-Chloro-5-nitrophenyl)-1-(2-chlorophenyl)-3,5-dimethylpyrazole

Uniqueness

4-(2-Chloro-5-nitrophenyl)-1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole is unique due to the presence of both nitro and multiple chlorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12Cl3N3O2

Molecular Weight

396.6 g/mol

IUPAC Name

4-(2-chloro-5-nitrophenyl)-1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole

InChI

InChI=1S/C17H12Cl3N3O2/c1-9-17(13-8-12(23(24)25)4-6-14(13)19)10(2)22(21-9)16-7-11(18)3-5-15(16)20/h3-8H,1-2H3

InChI Key

YLUYPAVFWWGVKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=C(C=CC(=C2)Cl)Cl)C)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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